

# An In-depth Technical Guide to Yadanzioside P: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Yadanzioside P

Cat. No.: B1243996

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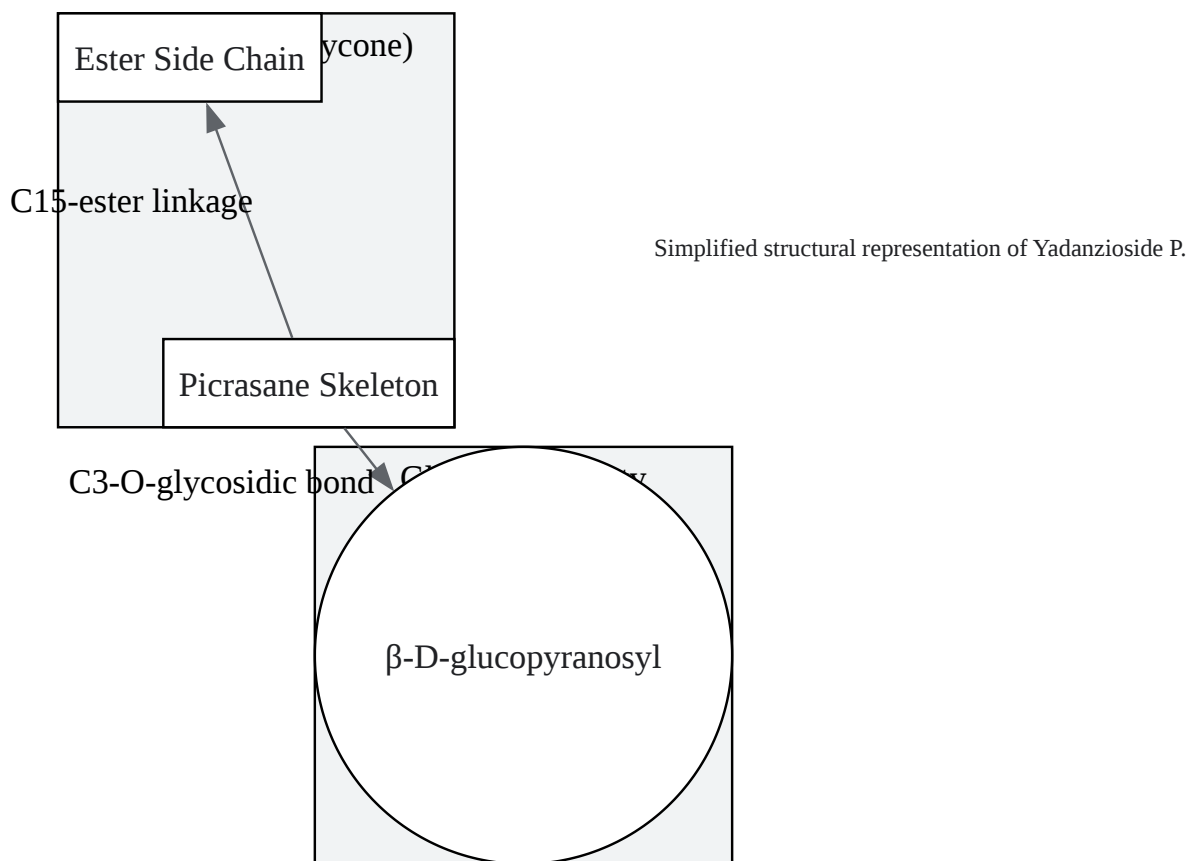
## Abstract

**Yadanzioside P**, a naturally occurring quassinoid glycoside, has garnered significant attention within the scientific community for its potent antileukemic properties. Isolated from the seeds of *Brucea javanica* (L.) Merr., this complex molecule presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Yadanzioside P**, with a focus on data relevant to researchers and professionals in drug discovery and development. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further investigation and application of this promising natural product.

## Chemical Identity and Structure

**Yadanzioside P** is classified as a quassinoid, a group of degraded triterpenes known for their bitter taste and diverse biological activities. Its chemical structure has been elucidated as 3-O-( $\beta$ -D-glucopyranosyl)bruceantin.

Chemical Structure:



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Caption: Simplified structural representation of **Yadanzioides P.**

A more detailed 2D chemical structure is presented below:

(A 2D chemical structure image of **Yadanzioides P** would be inserted here in a full whitepaper format. For this text-based generation, a placeholder is used).

Table 1: Chemical Identifiers for **Yadanzioides P**

Identifier	Value
CAS Number	79439-84-2
Molecular Formula	C <sub>34</sub> H <sub>46</sub> O <sub>16</sub> [1]
IUPAC Name	Methyl 15β-[(2E)-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-13,20-epoxy-3β-(β-D-glucopyranosyloxy)-11β,12α-dihydroxy-2,16-dioxopicras-3-en-21-oate
Synonyms	Bruceantinoside B

## Physicochemical Properties

Understanding the physicochemical properties of **Yadanzioside P** is crucial for its formulation and delivery as a potential therapeutic agent.

Table 2: Physicochemical Properties of **Yadanzioside P**

Property	Value	Source
Molecular Weight	710.72 g/mol	[1]
Appearance	Powder	BOC Sciences
Density	1.5 ± 0.1 g/cm <sup>3</sup>	ChemSrc
Boiling Point	898.4 ± 65.0 °C at 760 mmHg	ChemSrc
Flash Point	280.4 ± 27.8 °C	ChemSrc
Melting Point	Not available	-
Solubility	Information not available	-

## Spectroscopic Data

The structural elucidation of **Yadanzioside P** was achieved through extensive spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectral data are fundamental for the structural confirmation of **Yadanzioside P**. While the original full spectral data from the initial publication by Sakaki et al. (1986) is not readily available in the immediate search results, the key structural assignments were derived from these techniques.

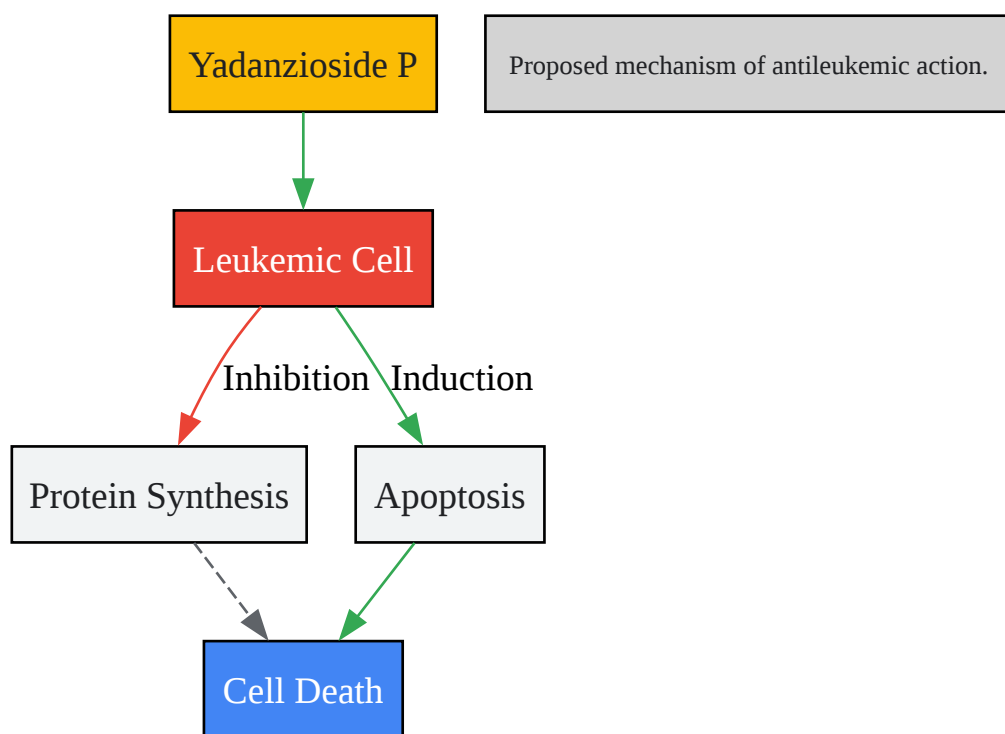
## Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **Yadanzioside P**. The fragmentation pattern in the mass spectrum provides valuable information for structural elucidation, particularly in identifying the aglycone and the glycosidic moiety.

## Biological Activity and Mechanism of Action

**Yadanzioside P** is primarily recognized for its potent antileukemic activity.<sup>[1]</sup> Quassinoids, in general, are known to exhibit a range of biological effects, including anticancer, antimalarial, and anti-inflammatory properties.

While the specific signaling pathways directly modulated by **Yadanzioside P** are not yet fully elucidated, the general mechanism of action for related quassinoids involves the inhibition of protein synthesis and induction of apoptosis in cancer cells.



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Caption: Proposed mechanism of antileukemic action.

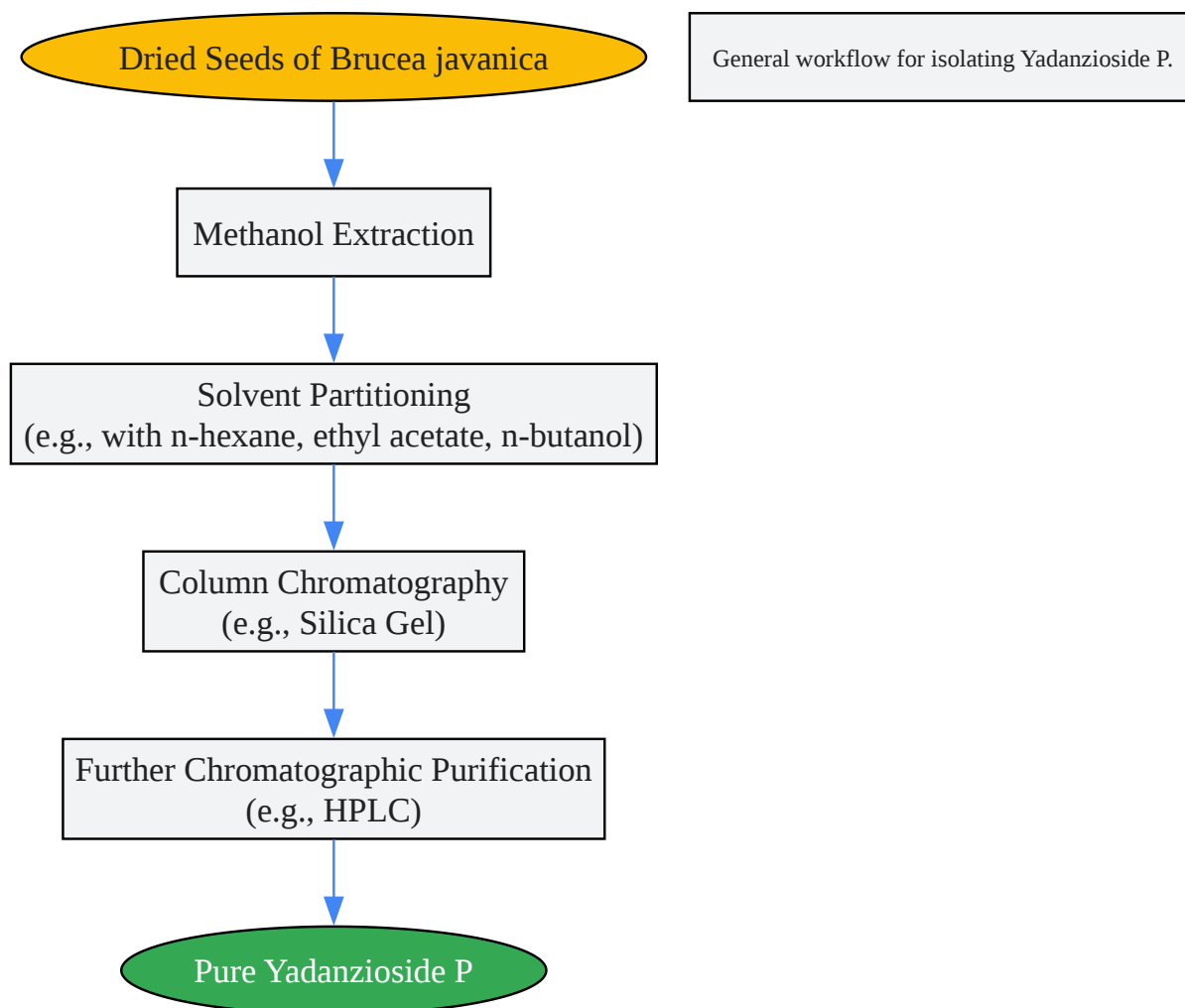
## Cytotoxicity Data

Quantitative data on the cytotoxic effects of **Yadanzioside P** are crucial for evaluating its therapeutic potential. Specific  $IC_{50}$  values against various cancer cell lines are essential for comparative analysis and further development. While general antileukemic activity is reported, specific  $IC_{50}$  values for **Yadanzioside P** were not found in the immediate search results.

## Experimental Protocols

### Isolation and Purification of Yadanzioside P from *Brucea javanica*

The following is a generalized workflow for the isolation of quassinoids from *Brucea javanica*, which would be adapted for the specific purification of **Yadanzioside P**.



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Caption: General workflow for isolating **Yadanzioside P**.

Detailed Steps (Hypothetical based on typical natural product isolation):

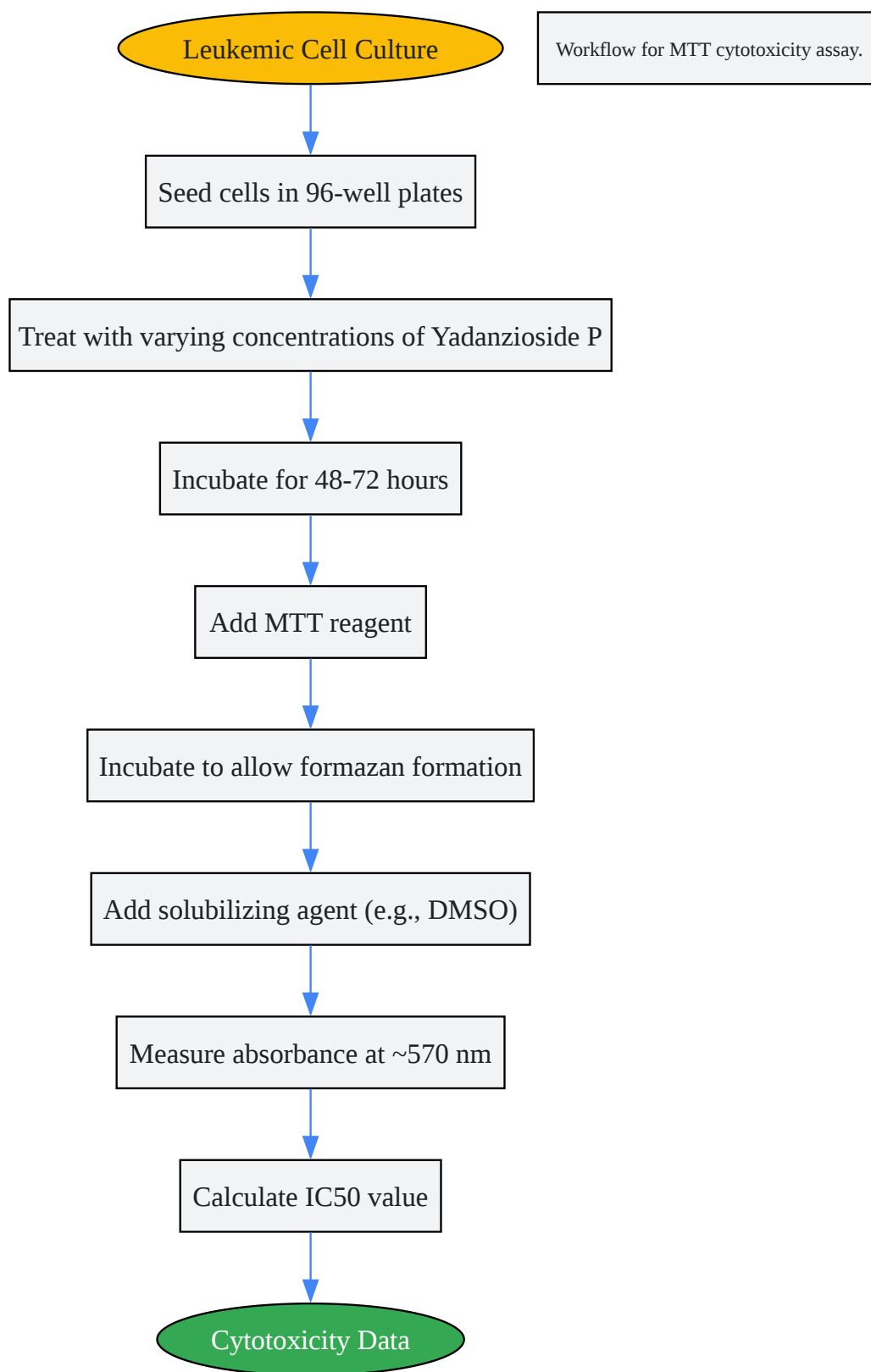
- **Extraction:** Powdered, dried seeds of *Brucea javanica* are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

- **Column Chromatography:** The bioactive fraction (typically the ethyl acetate or n-butanol fraction for glycosides) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Yadanzioside P** are pooled and further purified using repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structural Elucidation:** The structure of the purified compound is confirmed by spectroscopic methods including  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry.

## In Vitro Cytotoxicity Assay

The cytotoxic activity of **Yadanzioside P** against leukemic cell lines can be determined using a standard method such as the MTT assay.

Workflow:



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Caption: Workflow for MTT cytotoxicity assay.



#### Protocol Outline:

- **Cell Seeding:** Leukemic cells (e.g., Jurkat, K562) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize overnight.
- **Compound Treatment:** **Yadanzioside P** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.
- **Incubation:** The treated plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- **MTT Addition:** Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Formazan Formation:** The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
- **Solubilization:** A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is determined by plotting cell viability against the logarithm of the compound concentration.

## Conclusion and Future Directions

**Yadanzioside P** stands out as a compelling natural product with significant antileukemic potential. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at synthesizing more potent and selective analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by **Yadanzioside P** to better understand its mechanism of action. Furthermore, comprehensive in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models of leukemia, which will be critical for its potential translation into a clinical candidate. The detailed information provided

in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

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## References

- 1. bocsci.com [bocsci.com]
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